molecular formula C8H7FN2 B033144 5-(Aminomethyl)-2-fluorobenzonitrile CAS No. 368426-86-2

5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No. B033144
M. Wt: 150.15 g/mol
InChI Key: VRSKZZIXPDVEFN-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

A solution of 5-(bromomethyl)-2-fluorobenzonitrile (300 mg, 1.402 mmol) in 7M NH3/methanol (5 mL, 35.0 mmol) was stirred at room temp for 18 h. After the removing the solvent the resulting residue was stirred with Et2O/sat. Na2CO3. The aqueous layer was then separated and the organic layer dried (Na2SO4), filtered and concentrated to give a 3:1 mixture of the title compound, amine 5-(aminomethyl)-2-fluorobenzonitrile contaminated and 5,5′-azanediylbis(methylene)bis(2-fluorobenzonitrile). The mixture was used without further purification. 1H NMR (500 MHz, CDCl3) δ: 7.48-7.66 (2 H, m), 7.07-7.21 (1 H, m), 3.89 (2 H, s).
[Compound]
Name
amine 5-(aminomethyl)-2-fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[C:8]#[N:9].[NH3:12].CO.C([O-])([O-])=O.[Na+].[Na+]>CCOCC>[NH2:12][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[C:8]#[N:9] |f:1.2,3.4.5|

Inputs

Step One
Name
amine 5-(aminomethyl)-2-fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
BrCC=1C=CC(=C(C#N)C1)F
Name
Quantity
5 mL
Type
reactant
Smiles
N.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=CC(=C(C#N)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.